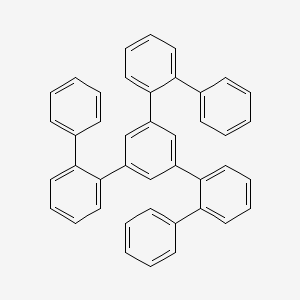

1,3,5-Tris(2-phenylphenyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

16322-10-4 |

|---|---|

Molecular Formula |

C42H30 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

1,3,5-tris(2-phenylphenyl)benzene |

InChI |

InChI=1S/C42H30/c1-4-16-31(17-5-1)37-22-10-13-25-40(37)34-28-35(41-26-14-11-23-38(41)32-18-6-2-7-19-32)30-36(29-34)42-27-15-12-24-39(42)33-20-8-3-9-21-33/h1-30H |

InChI Key |

BVVMKZWXIROOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5)C6=CC=CC=C6C7=CC=CC=C7 |

Origin of Product |

United States |

The Significance of Star Shaped Triarylbenzenes in Organic Materials Science

Star-shaped triarylbenzenes are a class of molecules characterized by a central benzene (B151609) ring to which three aryl groups are attached at the 1, 3, and 5 positions. This unique C3-symmetric structure imparts a number of desirable properties that make them highly valuable in organic materials science. Their rigid, propeller-like three-dimensional architecture helps to prevent strong intermolecular interactions, such as π-π stacking, which can often be detrimental to the performance of organic electronic devices. This structural feature leads to materials with good solution processability and the ability to form stable amorphous glasses with high glass transition temperatures.

The electronic properties of star-shaped triarylbenzenes can be readily tuned by modifying the peripheral aryl groups. This allows for the precise design of molecules with specific energy levels (HOMO/LUMO) to meet the requirements of various applications. researchgate.net Their inherent photophysical properties, often characterized by high photoluminescence quantum yields, make them excellent candidates for use in organic light-emitting diodes (OLEDs). rsc.org Furthermore, the starburst structure provides multiple pathways for charge transport, which can lead to enhanced performance in electronic devices.

Academic Relevance of 1,3,5 Tris 2 Phenylphenyl Benzene Within Molecular Materials Design

Within the family of star-shaped triarylbenzenes, 1,3,5-Tris(2-phenylphenyl)benzene stands out due to its specific molecular design. The presence of the additional phenyl rings at the ortho position of the directly attached phenyl groups creates a highly sterically hindered structure. This "twisted" conformation further disrupts intermolecular packing, enhancing the morphological stability of thin films, a crucial factor for the longevity and reliability of OLED devices.

This specific design makes this compound and its derivatives particularly well-suited for use as host materials for phosphorescent emitters in OLEDs. The high triplet energy of these host materials allows for efficient energy transfer to the phosphorescent guest molecules, leading to highly efficient light emission. Researchers have synthesized and characterized various derivatives of 1,3,5-triarylbenzenes, demonstrating their potential in achieving high-performance OLEDs with excellent efficiencies. rsc.org The academic interest in this compound lies in the systematic study of how its unique structure influences its thermal, photophysical, and electrochemical properties, ultimately impacting device performance.

Historical Context of Triarylbenzene Chemistry in Functional Materials

Established Synthetic Routes for 1,3,5-Tris(2-phenylphenyl)benzene and its Structural Analogues

The creation of the 1,3,5-triarylbenzene framework, the backbone of this compound, can be achieved through several key synthetic strategies. These methods primarily involve the formation of the central benzene (B151609) ring through cyclocondensation reactions or the sequential attachment of the aryl side chains via cross-coupling reactions.

Self-Condensation Reactions of Acetophenone (B1666503) Derivatives

One of the most direct and long-standing methods for synthesizing 1,3,5-triarylbenzenes is the acid- or base-catalyzed self-condensation of three molecules of an acetophenone derivative. scielo.org.mxsapub.org This reaction, a type of cyclotrimerization, involves a series of aldol-type condensations and dehydrations to form the central aromatic ring. To synthesize this compound via this route, the logical starting material would be 2-phenylacetophenone.

The general applicability of this method has been demonstrated with various substituted acetophenones. For instance, the self-condensation of acetophenone itself yields 1,3,5-triphenylbenzene. Similarly, substituted acetophenones can be used to produce the corresponding symmetrically substituted 1,3,5-triarylbenzenes.

| Starting Ketone | Product | Catalyst/Conditions |

| Acetophenone | 1,3,5-Triphenylbenzene | CuCl₂, Toluene, Reflux sapub.org |

| 2-Acetonaphthalene | 1,3,5-Tris(2-naphthyl)benzene | CuCl₂, Toluene, Reflux sapub.org |

| Substituted Acetophenones | 1,3,5-Tri(substituted-phenyl)benzenes | Acid-activated Montmorillonite (B579905) Clay scielo.org.mx |

| 4-Hydroxyacetophenone-anil | 1,3,5-Tris(4'-hydroxyphenyl)benzene | Acidic anilinium salt |

A notable advancement in this area is the use of an alkyl ester of orthosilicic acid in conjunction with a non-carboxylic acid as a condensation agent, which allows the reaction to proceed at room temperature. This method has been applied to a range of aromatic ketones to yield 1,3,5-triarylbenzene derivatives.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. These methods are particularly well-suited for constructing complex aromatic systems like this compound.

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for forming aryl-aryl bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 1,3,5-trihalogenated benzene (e.g., 1,3,5-tribromobenzene (B165230) or 1,3,5-triiodobenzene) with three equivalents of 2-phenylphenylboronic acid (or its corresponding boronate ester).

The general feasibility of this approach is well-documented for the synthesis of various structural analogues. For example, 1,3,5-Tris(p-formylphenyl)benzene has been synthesized from 1,3,5-tribromobenzene and 4-formylphenylboronic acid. The synthesis of 1,3,5-tri(thiophen-2-yl)benzene (B177079) from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene (B31521) (via Stille coupling, a related cross-coupling reaction) or the corresponding boronic acid further illustrates the utility of this strategy. chemicalbook.com

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalytic activity and stability. researchgate.netrsc.org

| Aryl Halide | Boronic Acid/Ester | Product | Catalyst System |

| 1,3,5-Tribromobenzene | Phenylboronic acid | 1,3,5-Triphenylbenzene | Pd-NPs tagged on PIL researchgate.net |

| Iodobenzene | p-Tolylboronic acid | 4-Methylbiphenyl | Pd/BC, H₂O rsc.org |

| 4-Bromochlorobenzene | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | Palladium standard solution, Ethanol (B145695), KOH chemspider.com |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be envisioned for the synthesis of 1,3,5-triarylbenzenes.

The Heck reaction , which couples an aryl halide with an alkene, offers a potential route. nih.govresearchgate.net For instance, the reaction of 1,3,5-tribromobenzene with three equivalents of styrene (B11656) would lead to the formation of 1,3,5-tristyrylbenzene. While not directly yielding the desired saturated side chains, subsequent hydrogenation could provide the target scaffold. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, in the presence of a base.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgbeilstein-journals.orgresearchgate.net This reaction could be employed to couple 1,3,5-trihalobenzene with three equivalents of phenylacetylene (B144264) to form 1,3,5-tris(phenylethynyl)benzene. This intermediate could then potentially undergo further transformations, such as cyclization or reduction, to arrive at the desired 1,3,5-triarylbenzene structure. A notable application of this strategy is the synthesis of conjugated microporous poly(arylene ethynylene) matrices through the copper-free Sonogashira reaction of iodoarylenes with 1,3,5-triethynylbenzene.

Catalytic Strategies in 1,3,5-Triarylbenzene Synthesis

The choice of catalyst is paramount in directing the course and efficiency of the reactions leading to 1,3,5-triarylbenzenes. Both Lewis and Brønsted acids have been effectively utilized, particularly in condensation and cyclotrimerization reactions.

Lewis acids play a crucial role in promoting the self-condensation of acetophenone derivatives. Copper(II) chloride (CuCl₂) has been demonstrated to be an effective Lewis acid catalyst for the synthesis of 1,3,5-triphenylbenzene and 1,3,5-tris(2-naphthyl)benzene from their respective acetophenone precursors. sapub.org The empty p and d orbitals of the Cu²⁺ ion allow it to act as a good Lewis acid, facilitating the condensation process. sapub.org

Other Lewis acidic systems have also been explored. Zirconocene bis(perfluorooctanesulfonate) has been reported as a highly efficient catalyst for the cyclotrimerization of various ketones to yield 1,3,5-triarylbenzenes. researchgate.net Furthermore, a patent describes the use of Lewis acids such as iron(III) trifluoromethanesulfonate (B1224126) or bismuth(III) trifluoromethanesulfonate to catalyze the formation of 1,3,5-triphenylbenzenes from β-methylchalcone. google.com

In a different approach, tetrachlorosilane (B154696) in ethanol has been used to achieve high yields of 1,3,5-triarylbenzene derivatives at room temperature. sapub.org More recently, p-toluenesulfonic acid (PTSA), a strong Brønsted acid that can exhibit Lewis acidic character in certain contexts, has been shown to be a highly effective catalyst for the solvent-free synthesis of 1,3,5-triarylbenzenes from aryl methyl ketones, offering an environmentally benign alternative. myttex.net

| Reaction Type | Catalyst | Substrates |

| Self-condensation | CuCl₂ | Acetophenone, 2-Acetonaphthalene sapub.org |

| Cyclotrimerization of Ketones | Zirconocene bis(perfluorooctanesulfonate) | Various Ketones researchgate.net |

| From β-methylchalcone | Iron(III) trifluoromethanesulfonate, Bismuth(III) trifluoromethanesulfonate | β-Methylchalcone google.com |

| Self-condensation | p-Toluenesulfonic acid (PTSA) | Aryl methyl ketones myttex.net |

Heterogeneous Catalysis

Heterogeneous catalysis offers a sustainable and efficient route for the synthesis of 1,3,5-triarylbenzenes. One notable method involves the cyclotrimerization of acetophenone derivatives.

A prime example is the use of surface-modified nanoclinoptilolite as a heterogeneous catalyst. This method is particularly attractive due to its environmentally friendly nature, with water being the only by-product. rsc.org The reaction is typically conducted under solvent-free conditions at elevated temperatures, followed by a simple work-up procedure involving filtration of the catalyst and recrystallization of the product. rsc.org

Another approach utilizes montmorillonite clay activated with trifluoromethanesulfonic acid to catalyze the condensation of acetophenones. scielo.org.mx This method can yield a mixture of products, including the desired 1,3,5-triarylbenzenes, β-methylchalcones, and pyrylium (B1242799) salts, depending on the reaction conditions. scielo.org.mx The use of solid acid catalysts like sulfated tungstate (B81510) also provides an environmentally benign, one-pot, solvent-free method for the self-condensation of aryl ketones, offering high yields and short reaction times. researchgate.net

| Catalyst | Substrate | Conditions | Key Advantages |

| Surface-modified nanoclinoptilolite | 2-Methylacetophenone | 100 °C, 3 hours, solvent-free | Environmentally friendly, easy catalyst removal. rsc.org |

| Trifluoromethanesulfonic acid-activated montmorillonite clay | Acetophenones | Refluxing benzene | One-step synthesis of complex molecules. scielo.org.mx |

| Sulfated tungstate | Aryl ketones | Solvent-free | High yields, short reaction times, recyclable catalyst. researchgate.net |

| Zirconocene bis(perfluorooctanesulfonate) | Ketones | - | High Lewis acidity and thermal stability. researchgate.net |

| Copper(II) chloride (CuCl₂) | Acetophenone | 180-220°C, Toluene | Inexpensive and abundant catalyst. sapub.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and complex organic molecules. nih.govnih.govclockss.org

For instance, microwave irradiation has been employed in the one-pot synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives, significantly reducing the reaction time from hours to minutes. clockss.org Similarly, the synthesis of benzene-bridged periodic mesoporous organosilicas (PMOs) has been drastically shortened by over 40 hours using microwave technology, without compromising the structural integrity of the material. researchgate.net In some cases, the porosity of the resulting PMOs was even improved by more than 25%. researchgate.net

While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful application of this technique to related 1,3,5-triarylbenzenes and other complex aromatic systems suggests its high potential for this specific compound. For example, nano-silica sulfuric acid has been used as a heterogeneous catalyst for the synthesis of 1,3,5-triarylbenzenes from acetophenones under solvent-free conditions and microwave irradiation. researchgate.net

| Reaction Type | Key Advantages of Microwave Assistance |

| Synthesis of thiazolo[3,2-a]pyrimidine derivatives | Reduced reaction time, high efficiency. clockss.org |

| Synthesis of benzene-bridged PMOs | Drastically shortened synthesis time, improved porosity. researchgate.net |

| Synthesis of 1,3,5-triarylbenzenes | Solvent-free conditions, use of heterogeneous catalyst. researchgate.net |

Functionalization Strategies and Derivative Synthesis

The strategic functionalization of the this compound core is crucial for tailoring its properties for specific applications in advanced materials.

Design and Synthesis of Multi-Coordinate Linkers for Extended Architectures

1,3,5-Triarylbenzenes serve as excellent scaffolds for the creation of multi-coordinate linkers, which are essential for building extended structures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov

A notable example is the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), which acts as an organic linker to form novel MOFs with metals like Cu, Cr, and Al. mdpi.com The resulting TIBM-Cu MOF exhibited excellent CO₂ adsorption capacity. mdpi.com Another example is the use of benzene-1,3,5-tri(dithiocarboxylate) as a tritopic linker, demonstrating its ability to enable electronic communication between coordinated metal ions. nih.gov

The synthesis of 1,3,5-tris(4-cyanobenzoyl)benzene and its use in constructing coordination polymers with Ag(I) salts further illustrates the utility of functionalized triarylbenzenes as building blocks for porous materials. researchgate.net

Preparation of Functionalized Precursors for Advanced Materials

The synthesis of functionalized 1,3,5-triarylbenzene derivatives is a critical step in the development of advanced materials with tailored properties.

For example, 1,3,5-tris(p-formylphenyl)benzene, synthesized from the reaction of 1,3,5-trimethylbenzene and formaldehyde, can be used in wastewater treatment to remove certain pollutants. biosynth.com The formyl groups provide reactive sites for further chemical modifications.

The synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives through copper-catalyzed Ullmann coupling or nickel-catalyzed amination yields materials with interesting electrochemical properties. researchgate.netrsc.org These triarylamine-based compounds can be oxidized to form stable dication diradicals, making them promising for applications in molecular electronics and spintronics. rsc.org

Furthermore, the introduction of phosphonic acid groups, as in benzene-1,3,5-tri-p-phenylphosphonic acid, creates building blocks for supramolecular chemistry. researchgate.net Similarly, triazine-based conjugated microporous polymers constructed from derivatives of triphenylamine (B166846) have shown high iodine capture capacity and fluorescence sensing capabilities. rsc.org

Chemical Reactivity and Transformation Pathways of 1,3,5-Triarylbenzenes

The chemical reactivity of 1,3,5-triarylbenzenes is largely dictated by the nature of their substituents. The core benzene ring is relatively inert, but the peripheral aryl groups can undergo various transformations.

For instance, 1,3,5-tris(diarylamino)benzene derivatives in solution can undergo hydrogen-deuterium exchange on the central ring and are susceptible to partial oxidation. researchgate.net The introduction of nitro groups, as in 1,3,5-tris(4-nitrophenyl)benzene, opens up pathways for reduction to the corresponding amines, which can then be used in further synthetic elaborations.

The presence of functional groups like carboxylic acids in 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) allows for its interaction with biological molecules like DNA, suggesting potential applications in medicinal chemistry. nih.gov The transformation of dypnones to 1,3,5-triarylbenzenes through an aldol-type self-condensation followed by intramolecular cycloadditions highlights an alternative synthetic pathway under milder conditions compared to the direct cyclotrimerization of acetophenones. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. In an EAS reaction, an electrophile replaces a hydrogen atom on an aromatic ring, a process that involves the formation of a positively charged intermediate known as an arenium ion. byjus.com The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the benzene ring. researchgate.net

Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene itself. researchgate.net These groups, such as hydroxyl (-OH) and amino (-NH2), typically direct incoming electrophiles to the ortho and para positions. researchgate.net Conversely, deactivating groups withdraw electron density, making the ring less reactive than benzene. researchgate.net These groups, such as nitro (-NO2) and carbonyls (-COR), generally direct incoming electrophiles to the meta position. researchgate.net

In the case of 1,3,5-triarylbenzenes like this compound, the reaction landscape is complex. The central benzene ring is substituted with three bulky phenyl groups. These aryl substituents are generally considered to be weakly deactivating towards the central ring due to their electron-withdrawing inductive effect, while also presenting significant steric hindrance. This combination makes direct electrophilic substitution on the central core challenging.

Substitution is more likely to occur on the peripheral phenyl rings. Each of these rings is monosubstituted by a large biphenyl (B1667301) group. This existing group will direct further substitution. The outcome of such a reaction depends on a delicate balance between electronic and steric factors. Friedel-Crafts reactions, a key type of EAS, are particularly sensitive and often fail with strongly deactivated rings. libretexts.org

| Substituent Effect on Electrophilic Aromatic Substitution | |

| Group Type | Directing Effect |

| Activating | Ortho, Para |

| Deactivating | Meta |

| Deactivating | Ortho, Para |

Dehalogenation Reactions in On-Surface Synthesis

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise low-dimensional materials, such as covalent organic frameworks (COFs) and graphene nanoribbons, under ultra-high vacuum conditions. nih.gov A cornerstone of this strategy is the surface-assisted Ullmann coupling, which typically begins with the dehalogenation of specifically designed precursor molecules. rsc.orgmdpi.com

For the synthesis of 2D networks based on a 1,3,5-triarylbenzene motif, a common precursor is a halogenated version of the molecule, such as 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBPB). capes.gov.brrsc.org When these precursor molecules are deposited onto a catalytically active metal surface, such as copper (Cu), silver (Ag), or gold (Au), thermal annealing provides the energy to cleave the carbon-halogen bonds. researchgate.net

The process can be summarized as follows:

Deposition: The halogenated precursor molecules (e.g., TBPB) are sublimated onto the metal substrate in a controlled manner.

Dehalogenation: Upon heating, the catalytic surface facilitates the scission of the carbon-bromine bonds. This creates highly reactive radical species on the surface, with the halogen atoms also adsorbing onto the substrate. mdpi.com The temperature required for dehalogenation depends on both the specific halogen and the substrate's reactivity. researchgate.net

This dehalogenation step is critical as it transforms the stable precursor molecules into activated monomers ready for subsequent bond formation. rsc.org

On-Surface Polymerization through Chemical Transformation

The final step in creating the covalent network is the thermally induced polymerization of the organometallic intermediates. By further increasing the substrate temperature, the organometallic bonds are broken, and new, robust carbon-carbon bonds are formed between the aryl radical units. proquest.comspringernature.com This process is an example of Ullmann-type coupling. mdpi.com

Reaction Cascade in On-Surface Synthesis

| Step | Process | Description | Typical Conditions |

|---|---|---|---|

| 1 | Adsorption & Dehalogenation | Precursor molecules are deposited and heated, causing C-Br bond cleavage. | Deposition at room temp., annealing to ~150-300 °C |

| 2 | Organometallic Intermediate Formation | Aryl radicals bond with surface metal atoms (e.g., Ag). | Occurs after dehalogenation |

This sequential process allows for the fabrication of large-scale, single-layer covalent networks with high structural precision, determined by the geometry of the initial molecular precursor. rsc.org The resulting porous graphene-like materials have significant potential for applications in electronics, catalysis, and molecular separation. nih.gov

Conformational Dynamics and Molecular Geometry

Impact of Non-Planar Molecular Structures on Intermolecular Packing and Solid-State Organization

The molecular architecture of this compound, also known as 1,3,5-tris(biphenyl-2-yl)benzene, is characterized by a central benzene ring connected to three biphenyl units at the 1, 3, and 5 positions. The substitution at the ortho position of the peripheral phenyl rings induces significant steric hindrance. This steric strain forces the phenyl rings within each biphenyl unit and the biphenyl units relative to the central benzene core to adopt a non-planar, propeller-like conformation. This twisted geometry is a defining feature of the molecule and profoundly influences its solid-state packing.

In the crystalline state, this inherent non-planarity prevents the molecules from arranging in a close-packed, co-planar fashion, which is often observed in more planar aromatic systems. Instead, the molecules tend to adopt arrangements that accommodate their three-dimensional shape. For instance, in related 1,3,5-trisubstituted benzene derivatives, the substituents often arrange in an alternating order above and below the plane of the central ring. researchgate.net This can lead to the formation of specific supramolecular structures, such as dimers, held together by weaker intermolecular forces like C-H···π interactions. rsc.org

The specific nature of the substituents can further dictate the packing motif. For example, in halogenated derivatives of similar tripodal molecules, the crystal structures are characterized by differently constructed dimers depending on the position of the halogen atoms. rsc.org Compounds with ortho-substituted halogenophenoxy groups can form dimeric structures stabilized by halogen-halogen and halogen-oxygen interactions, while other isomers may rely on C-H···O and C-H···π interactions. rsc.org The association of these dimers is then governed by further interactions, including halogen bonds and C-H···halogen hydrogen bonds. rsc.org

Role of Molecular Flexibility in Crystal Formation and Amorphous State Behavior

The flexible nature of the bonds connecting the phenyl rings in this compound allows for a degree of conformational freedom. This flexibility plays a crucial role in both its ability to form ordered crystals and its propensity to exist in a disordered, amorphous state. While the steric hindrance from the ortho-substituents dictates a generally non-planar conformation, the molecule can still adopt various twisted arrangements.

This conformational flexibility can be a double-edged sword in the context of crystallization. On one hand, it allows the molecule to adjust its shape to fit into a crystal lattice, potentially leading to the formation of co-crystals with other molecules. nih.govnih.gov The ability to form specific intermolecular interactions, such as phenyl-perfluorophenyl stacking, can be a strong driving force for co-crystallization, leading to well-defined, ordered structures. nih.govnih.gov

On the other hand, the same flexibility can hinder crystallization by allowing a multitude of low-energy conformations, making it difficult for the molecules to organize into a single, repeating crystalline unit. This often leads to the formation of amorphous glasses upon cooling from the melt or evaporation from solution. Molecules with a high degree of conformational freedom are more likely to form stable amorphous states because the energy barrier to rearrange into an ordered crystal is higher. This is a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where amorphous thin films are preferred to prevent grain boundaries that can impede charge transport and light emission.

Electronic Structure and Conjugation Effects

Pathways of π-Conjugation and Electron Delocalization within the Triarylbenzene Core

The electronic properties of this compound are intrinsically linked to the extent of π-conjugation and electron delocalization throughout its aromatic system. libretexts.orgyoutube.comyoutube.comyoutube.com In an idealized planar arrangement, the p-orbitals of the interconnected benzene rings would overlap, creating a continuous network for electron delocalization. youtube.comyoutube.com However, due to the steric hindrance caused by the ortho-phenyl substituents, the molecule is forced into a non-planar conformation. This twisting between the central benzene ring and the peripheral biphenyl units, as well as between the phenyl rings within the biphenyl moieties, disrupts the ideal π-orbital overlap.

Determination and Modulation of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that govern the electronic behavior of a molecule, including its ability to donate or accept electrons and its optical properties. wikipedia.org In this compound and related compounds, the HOMO and LUMO are primarily derived from the π-orbitals of the aromatic system.

The energy levels of the HOMO and LUMO can be experimentally determined using techniques such as cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS). Computationally, these energy levels can be predicted using methods like density functional theory (DFT).

The non-planar structure of this compound influences the HOMO and LUMO energy levels. The reduced π-conjugation due to twisting generally leads to a wider HOMO-LUMO gap compared to a hypothetical planar analogue. This is because the delocalization of electrons, which stabilizes the HOMO and destabilizes the LUMO, is less effective.

The HOMO and LUMO levels can be intentionally modulated by introducing different substituent groups onto the aromatic rings. scispace.com Electron-donating groups will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups will lower the LUMO energy level, making the molecule easier to reduce. This ability to tune the frontier orbital energies is a powerful tool for designing materials with specific electronic properties for various applications. For example, in a study of related carbazole (B46965) derivatives, the introduction of a bromine atom was found to lower the HOMO energy level and raise the LUMO energy level, thereby widening the energy gap. rsc.org

Below is a table with representative HOMO and LUMO energy levels for related compounds, illustrating the effect of substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| OTrPhCz | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 |

| Data for OTrPhCz and OTrPhCzBr from a study on related carbazole derivatives. rsc.org |

Influence on Triplet Energy Levels for Optoelectronic Applications

In addition to the singlet excited states, which are involved in fluorescence, the triplet excited states play a crucial role in the performance of optoelectronic devices, particularly in the context of phosphorescence and thermally activated delayed fluorescence (TADF). The energy of the lowest triplet state (T1) is a critical parameter.

For applications in blue OLEDs, a high T1 energy level is essential for host materials to effectively confine the triplet excitons on the dopant (emitter) molecules and prevent energy back-transfer, which would otherwise reduce the device efficiency. The non-planar structure of this compound and its derivatives contributes to maintaining a relatively high triplet energy. The localization of the excitation on smaller conjugated segments due to the twisted geometry helps to keep the T1 level high.

Systematic Studies of Substituent Effects on Molecular and Material Propertiesrsc.orgresearchgate.netmdpi.com

The core 1,3,5-tris(phenyl)benzene structure serves as a versatile and photochemically stable platform. nih.govresearchgate.net By strategically attaching different functional groups (substituents) to the peripheral phenyl rings, researchers can systematically modify the molecule's electronic and steric characteristics. These modifications provide a powerful tool to fine-tune the resulting material's properties for specific applications in fields like organic electronics. rsc.org Studies have demonstrated that even subtle changes, such as the addition of electron-donating or electron-withdrawing groups, can have a profound impact on photophysical behavior, charge transport capabilities, and solid-state morphology. researchgate.netmdpi.com

Tuning Photophysical Characteristics (e.g., Quantum Yields)

The introduction of substituents onto the 1,3,5-triphenylbenzene framework allows for precise control over its light-emitting properties, including emission color and photoluminescence quantum yield (PLQY), which is a measure of a substance's emission efficiency. rsc.orgresearchgate.net

Research into various derivatives has shown that both the nature and placement of these functional groups can alter the electronic energy levels of the molecule, thereby tuning its fluorescence. For example, substituting the peripheral phenyl rings with different halogens (Fluorine, Chlorine, Bromine, Iodine) leads to a systematic shift in the solid-state emission wavelength. A study on 1,3,5-triarylbenzenes with halo-substituents demonstrated that the maximal emission peak shifts from 358 nm for fluorine to 374 nm for iodine, indicating that heavier halogens can red-shift the emission. researchgate.net

In a different approach, the attachment of three ferrocenyl moieties to a 1,3,5-triphenylbenzene core resulted in a compound exhibiting cyan-light emission at 493 nm. rsc.org This derivative showed a fluorescence quantum yield (ΦF) of 13% in a chloroform solution, which is an improvement over the approximate 10% quantum yield of the unsubstituted parent 1,3,5-triphenylbenzene. rsc.org Remarkably, this same molecule displays aggregation-induced enhanced emission (AIEE), where the quantum yield dramatically increases to 74% in an aggregated state, a phenomenon attributed to the restricted internal rotations of the ferrocenyl units in the solid phase. rsc.org

Further functionalization has led to the development of complex fluorophores for sensing applications. Derivatives synthesized via Sonogashira coupling, for instance, exhibit photoluminescence at varied wavelengths such as 365 nm, 426 nm, and 465 nm, depending on the specific peripheral units attached. nih.gov

| Compound/Substituent | Emission Wavelength (λem) | Quantum Yield (ΦF) | Condition |

| 1,3,5-Triphenylbenzene (unsubstituted) | 354 nm | ~10% | Solution |

| Triferrocenyl-substituted derivative | 493 nm | 13% | Chloroform solution |

| Triferrocenyl-substituted derivative | - | 74% | Aggregated state (AIEE) |

| para-Fluoro (-F) substituent | 358 nm | Not Reported | Solid State |

| para-Chloro (-Cl) substituent | 361 nm | Not Reported | Solid State |

| para-Bromo (-Br) substituent | 363 nm | Not Reported | Solid State |

| para-Iodo (-I) substituent | 374 nm | Not Reported | Solid State |

| Sonogashira coupled derivative 29 | 426 nm | Not Reported | Not Specified |

| Sonogashira coupled derivative 30 | 365 nm | Not Reported | Not Specified |

| Sonogashira coupled derivative 31 | 465 nm | Not Reported | Not Specified |

Engineering Charge Transport Behavior and Mobility

The efficiency of organic electronic devices, such as OLEDs, relies heavily on the charge transport characteristics of the materials used. Substituents on the 1,3,5-triphenylbenzene scaffold can be used to engineer the charge carrier mobility—the speed at which electrons or holes move through the material under an electric field.

Attaching different functional groups modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient injection of charges from electrodes and for transport between molecules. researchgate.net For instance, a study on ortho-substituted 1,3,5-triphenylbenzene derivatives designed as hole-transport materials (HTMs) showed that their HOMO energy levels could be aligned favorably with that of perovskite (-5.44 eV), indicating that efficient hole injection is possible. researchgate.net

While direct mobility data for substituted this compound is limited, studies on closely related triarylamine and triarylbenzene structures clearly demonstrate the impact of substituents. In one such study, the introduction of bromine atoms to triphenylamine-based hole transport materials led to a significant enhancement in hole mobility, showing an increase of one order of magnitude compared to their non-brominated counterparts under the same electric field. rsc.org This highlights a powerful strategy for improving material performance. Similarly, related benzimidazole-based triphenylbenzene materials, like TPBI, are known to function as electron transporters, with typical electron mobilities (μe) in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net These examples underscore the principle that targeted substitution can be used to enhance either hole or electron mobility, or to create materials with balanced transport for both charge carriers.

| Compound Class/Substituent | Property Measured | Value | Significance |

| ortho-substituted TPB with 4,4'-dimethoxydiphenylamine | HOMO Energy Level | -5.25 eV | Favorable for hole injection from perovskite |

| ortho-substituted TPB with phenothiazine | HOMO Energy Level | -5.20 eV | Favorable for hole injection from perovskite |

| Triphenylamine derivatives | Hole Mobility (μh) | ~1 order of magnitude increase | Bromine substitution enhances mobility |

| 1,3,5-tri(phenyl-2-benzimidazolyl)-benzene (TPBI) | Electron Mobility (μe) | 10⁻⁶ - 10⁻⁵ cm² V⁻¹ s⁻¹ | Establishes baseline for electron transport in related systems |

Impact on Crystallization Propensity and Glassy State Stability

The solid-state arrangement, or morphology, of molecular materials is critical to their performance and stability. Materials can be crystalline (ordered) or amorphous (disordered). For many applications in organic electronics, stable amorphous glasses are preferred because they form smooth, uniform films and avoid issues like grain boundaries found in crystalline films, which can impede device performance. The 1,3,5-triphenylbenzene structure is particularly amenable to forming stable glasses. capes.gov.br

Substituents play a key role in controlling whether a derivative will crystallize or form an amorphous glass. Bulky or irregularly shaped substituents can disrupt the regular packing required for crystallization, thus promoting the formation of a stable glassy state. This stability is often characterized by a high glass transition temperature (Tg), the temperature at which a rigid glass transitions into a more rubbery, supercooled liquid state. Materials with a high Tg are desirable for device longevity as they remain stable at operating temperatures.

For example, attaching methyl groups to 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) creates a family of amorphous molecular materials with high glass-transition temperatures exceeding 100°C. capes.gov.br Similarly, ortho-substituted triphenylbenzene derivatives have been synthesized that exhibit distinct glass transition and melting temperatures. researchgate.net

The effect of substituents on melting point (Tm), which is an indicator of crystal lattice stability, has also been systematically studied. For a series of para-substituted 1,3,5-triphenylbenzenes, the melting point changes significantly with the electronic nature of the substituent. Electron-withdrawing groups like -NO₂ and electron-donating groups like -OH both lead to higher melting points compared to the unsubstituted parent compound, suggesting they enhance intermolecular interactions in the crystal lattice. mdpi.com

| Substituent Group (para-position) | Melting Point (Tm) (°C) | Glass Transition Temp. (Tg) (°C) |

| -H (unsubstituted) | 171–173 | Not Reported |

| -F (Fluoro) | Not Reported | Not Reported |

| -NO₂ (Nitro) | 151–152 | Not Reported |

| -OH (Hydroxy) | 237–239 | Not Reported |

| -CH₃ (Methyl) on triphenylamine core | Not Reported | > 100 |

| ortho-derivative with 4,4'-dimethoxydiphenylamine | 129 | 80 |

| ortho-derivative with phenothiazine | 165 | 114 |

Supramolecular Assembly, Intermolecular Interactions, and Crystal Engineering

Mechanisms of Supramolecular Self-Assembly

The aggregation of molecules into stable, non-covalently bonded structures is driven by a variety of specific and directional interactions. For 1,3,5-trisubstituted benzenes, the nature of the substituents is paramount in defining the assembly pathway.

The π-π stacking interaction, a key organizing force in many aromatic systems, is significantly influenced by the substitution pattern on the benzene (B151609) core. In molecules like 1,3,5-triphenylbenzene (B1329565), where phenyl groups are attached, the flexible arrangement of these rings allows for self-assembly driven by the π-stacking effect researchgate.net. However, the introduction of bulky substituents at the ortho-positions of the peripheral phenyl rings, as in 1,3,5-Tris(2-phenylphenyl)benzene, induces a pronounced twist, creating a non-planar, three-bladed propeller shape researchgate.net.

This steric hindrance prevents the close, co-facial π-π stacking that is common in more planar aromatic molecules. Research on a triferrocenyl-substituted 1,3,5-triphenylbenzene, which also possesses bulky groups, revealed no significant π-stacking interactions within its crystal structure rsc.org. This suggests that for the parent this compound, strong, directional stacking of the central rings is unlikely. Instead, weaker, parallel-displaced or offset stacking arrangements may occur, where the aromatic rings of adjacent molecules overlap partially rsc.org. Thermodynamic studies comparing 1,3,5-triphenylbenzene with its isomer 1,2,3-triphenylbenzene (B72074) support the existence of stabilizing parallel-displaced π-stacking interactions between the outer phenyl rings in the more sterically crowded isomer researchgate.net.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction is a powerful tool in crystal engineering for constructing robust supramolecular architectures. By introducing halogen atoms (e.g., Br, I) onto the peripheral phenyl rings of a 1,3,5-trisubstituted benzene core, predictable assembly patterns can be achieved nih.gov.

For instance, studies on halogenated benzenes have demonstrated the formation of I···S halogen bonds that are significantly shorter than the sum of the van der Waals radii, indicating a strong, specific interaction nih.gov. In the context of this compound, introducing halogen atoms could direct the assembly into specific solid-state packings or control the formation of 2D networks on surfaces. The interplay between different types of halogen bonds (e.g., Type I, C−X···X−C, and Type II, C−X···Y) and other weak interactions would dictate the final nanoarchitecture.

The introduction of hydrogen bond donor and acceptor groups, such as carboxylic acids or amides, onto the molecular scaffold typically dominates the self-assembly process due to the strength and directionality of these interactions. Derivatives of 1,3,5-trisubstituted benzenes are prime examples of this principle.

Molecules like 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), a triphenylbenzene derivative with carboxyl groups, readily form extensive two-dimensional hydrogen-bonded networks nih.govmpg.denih.gov. Similarly, attaching 2,4-diamino-1,3,5-triazinyl (DAT) groups, which are capable of forming multiple N-H···N hydrogen bonds, to a 1,3,5-trisubstituted benzene core leads to robust 3D networks where each molecule can be linked to its neighbors by a dozen hydrogen bonds researchgate.netfigshare.com. In these systems, the hydrogen-bonding motifs, such as the O-H···O dimers in carboxylic acids or the rosette patterns in DATs, define the primary structure of the resulting assembly. For a molecule like this compound, functionalization with such groups would be a predictable strategy to engineer porous frameworks and other complex architectures nih.gov.

In the absence of strong directing groups like halogens or hydrogen-bonding moieties, weaker interactions become critical in guiding self-assembly. For this compound, C-H···π interactions are expected to be particularly significant. The propeller-like conformation places numerous C-H bonds from the peripheral phenyl rings in close proximity to the π-electron clouds of adjacent rings, both within the same molecule (intramolecular) and between neighboring molecules (intermolecular). The packing of related molecules, such as 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene, is stabilized by such weak C-H···π and C-H···O interactions epa.gov. These forces, though individually weak, are numerous in a large molecule and collectively play a substantial role in determining the final, most stable crystal packing arrangement.

The formation of ordered molecular layers at solid-liquid or solid-vapor interfaces is often a concentration-dependent process. At low concentrations, molecules may form well-ordered, low-density structures, such as porous honeycomb networks, to maximize favorable molecule-substrate and intermolecular interactions. As the concentration increases, a phase transition to a more densely packed arrangement often occurs.

This behavior is exemplified by amphiphilic perylene (B46583) diimides, where different self-assembled morphologies are observed by varying the concentration rsc.org. A more direct analogue, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (BTA), demonstrates polymorphism at interfaces, where the relative occurrence of different structures depends on factors including solution concentration nih.gov. For a potential this compound derivative designed for on-surface assembly, it is expected that concentration would be a key parameter to control the resulting nanoarchitecture, allowing for the selective formation of either porous or close-packed structures.

Formation of Ordered Supramolecular Structures and Nanoarchitectures

The combination of molecular shape and specific intermolecular interactions drives the formation of a variety of ordered supramolecular structures. For this compound and its derivatives, several nanoarchitectures can be envisioned.

The parent compound, governed by van der Waals forces and C-H···π interactions, would likely pack in a way that accommodates its three-bladed propeller shape, potentially forming columnar structures with interlocking motifs.

By introducing functional groups, more complex and highly ordered nanoarchitectures can be engineered. A prime example is the formation of 2D honeycomb networks by 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface. nih.govmpg.de These networks are stabilized by hydrogen bonds between the carboxylic acid groups and feature well-defined nanopores. nih.govmpg.de These cavities can be used to trap guest molecules, creating hierarchical host-guest systems. nih.gov Temperature changes can induce phase transformations in these networks, leading to closer-packed structures and the release of guest molecules. nih.govmpg.de This demonstrates how functionalized triphenylbenzene cores can serve as programmable building blocks for creating dynamic nanoarchitectures on surfaces.

Table of Interactions and Their Roles

| Interaction Type | Expected Role in this compound Systems | Relevant Analogues / Examples | Citations |

|---|---|---|---|

| π-π Stacking | Likely weak and offset/displaced due to steric hindrance from ortho-phenyl groups. Not the dominant interaction for the parent compound. | Triferrocenyl-1,3,5-triphenylbenzene, 1,2,3-Triphenylbenzene | rsc.orgresearchgate.net |

| Halogen Bonding | Strong, directional interaction for creating robust 1D, 2D, or 3D architectures in halogenated derivatives. | Halogenated benzenes, 1,3,5-Tris(phenylethynyl)benzenes | nih.govnih.gov |

| Hydrogen Bonding | Dominant, structure-directing interaction in derivatives functionalized with groups like -COOH or amides, leading to porous networks. | 1,3,5-Tris(4-carboxyphenyl)benzene (BTA), Diaminotriazinyl-benzenes | nih.govmpg.deresearchgate.netfigshare.com |

| C-H···π Interactions | Important secondary interaction contributing to the overall stability of the crystal packing, especially for the parent compound. | 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene | epa.gov |

| Van der Waals Forces | Provide general, non-directional stabilization of the assembled structure. | General principle for all molecular crystals. | nih.gov |

Construction of Two-Dimensional Porous Nanoarchitectures

The ability to form predictable, porous networks on surfaces is a hallmark of trigonal molecules based on the 1,3,5-triphenylbenzene framework. Derivatives such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) have been shown to self-assemble on a silver surface into two-dimensional honeycomb networks. mpg.denih.gov These structures exhibit well-defined nanocavities with internal diameters of approximately 2.95 nm. mpg.denih.gov The formation of these porous architectures is primarily directed by hydrogen bonding between the peripheral carboxylic acid groups. core.ac.uk

Design and Formation of Self-Assembled Monolayers (SAMs) and Multilayered Films

The formation of highly ordered self-assembled monolayers (SAMs) is a critical step in the bottom-up fabrication of molecular electronic devices and functional surfaces. Molecules based on the 1,3,5-triphenylbenzene scaffold are excellent candidates for creating SAMs due to their structural properties. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which features a C3-symmetric core, is known to form a SAM on a variety of substrates. nih.gov

The design of these monolayers relies on the interplay between molecule-molecule and molecule-substrate interactions. The peripheral functional groups are crucial; in the case of H3BTB, the carboxylic acid groups can form predictable hydrogen-bonding patterns to create a stable 2D network, while also interacting with the underlying substrate. core.ac.uknih.gov The formation of these layers can be controlled, leading to either porous or close-packed arrangements depending on conditions and the specific molecular structure. researchgate.net

Engineering Open Structures and Nanotunnels through Self-Assembly

The self-assembly of 1,3,5-triphenylbenzene derivatives provides a powerful method for engineering open structures and nanotunnels. The key is to prevent the molecules from adopting a dense, close-packed arrangement. This is achieved through carefully designed intermolecular interactions.

A prime example is the formation of honeycomb networks by 1,3,5-Tris(4-carboxyphenyl)benzene and its analogues at the liquid-graphite interface. core.ac.ukresearchgate.net These networks are stabilized by strong, directional hydrogen bonds between the carboxylic acid groups of neighboring molecules. core.ac.uk The resulting open structures contain regular voids or "nanotunnels" when viewed in three dimensions. The size and shape of these cavities can be tailored by modifying the molecular building block. researchgate.net The voids within these networks are large enough to host guest molecules, allowing for the construction of hierarchical structures. nih.gov For example, single macrocyclic molecules have been successfully confined within the 2D nanocavities of a network formed by a triphenylbenzene derivative. nih.gov

Competing Self-Assembly Mechanisms on Surfaces

The final structure of a self-assembled molecular layer is determined by a delicate balance of competing interactions. The self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on different substrates highlights how this competition dictates the outcome. nih.gov

On a Ag(111) surface, a periodic, ordered arrangement of TBB molecules emerges. This structure is the result of a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonds (XB). nih.gov In contrast, on a Si(111)-(√3 × √3)-Ag surface, two different arrangements are observed. One is a periodic structure (Phase 1) stabilized by a cooperative interplay of molecule-substrate interactions, van der Waals (vdW) forces, and hydrogen bonds (HB). The other is a random arrangement (Phase 2) that results from a competitive interplay where strong intermolecular halogen and hydrogen bonds compete with the molecule-substrate interactions. nih.gov

This demonstrates that the substrate is not a passive element but plays an active role in the self-assembly process. Furthermore, studies on 1,3,5-Tris(4-carboxyphenyl)benzene show that even on the same substrate, multiple structures can form. core.ac.ukresearchgate.net At the 1-phenyloctane/graphite interface, this molecule can form a close-packed network as well as two different porous networks (honeycomb and rectangular). core.ac.ukresearchgate.net The fact that the rectangular cavity structure is the most stable and predominantly observed suggests it is the thermodynamically preferred outcome of competing assembly pathways. core.ac.uk

| Substrate | Intermolecular Interactions | Molecule-Substrate Interaction | Resulting Structure | Reference |

| Ag(111) | Halogen Bond (XB) | Cooperative | Periodic Arrangement | nih.gov |

| Si(111)-(√3 × √3)-Ag | vdW + Hydrogen Bond (HB) | Cooperative | Periodic Arrangement (Phase 1) | nih.gov |

| Si(111)-(√3 × √3)-Ag | Halogen Bond (XB) + HB | Competitive | Random Arrangement (Phase 2) | nih.gov |

Table 1: Summary of competing self-assembly mechanisms for 1,3,5-tris(4-bromophenyl)benzene (TBB) on different substrates.

Principles of Crystal Engineering and Control of Crystallization

Crystal engineering of 1,3,5-triphenylbenzene derivatives involves the rational design of solid-state structures to achieve desired physical and chemical properties. This requires a deep understanding of the non-covalent interactions that guide molecular assembly, such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.govepa.gov

Factors Governing Crystallization Kinetics and Polymorphism

Crystallization kinetics and the potential for polymorphism are critical aspects of the solid-state behavior of 1,3,5-triphenylbenzene derivatives. Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for this class of molecules. For example, the reported melting points for 1,3,5-tris-(α-naphthyl)benzene (TNB) vary significantly, which suggests the existence of different polymorphs. mdpi.com This compound also has a notable tendency to form a stable amorphous (glassy) phase, indicating that its crystallization can be kinetically hindered. mdpi.com

The self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene also shows rich polymorphic behavior, where the resulting structure is highly dependent on experimental conditions. researchgate.net

| Factor | Observed Polymorphs/Structures | Reference |

| Solvent Type | The dielectric constant of the solvent can influence the stability of different networks (e.g., honeycomb vs. rectangular). | core.ac.uk |

| Solution Concentration | Different concentrations can favor the formation of distinct polymorphs. | researchgate.net |

| Temperature | Annealing can induce phase transformations between different self-assembled structures. | mpg.denih.gov |

Table 2: Factors influencing polymorphism in the self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene.

These findings underscore that controlling the crystallization of this compound would require precise management of thermodynamic and kinetic parameters to select for a desired crystal form and avoid unwanted amorphous or polymorphic phases.

Strategies for Controlled Crystal Film Growth (e.g., Ionic Liquid-Assisted Vapor Deposition)

Advanced deposition techniques are being developed to control the growth of crystalline thin films of organic materials for electronic applications. One such strategy is ionic liquid-assisted vapor deposition, which has been successfully applied to derivatives of the 1,3,5-triphenylbenzene family, such as 1,3,5-Tris(N-carbazolyl)benzene (TCB) and 1,3,5-Tris(diphenylamino)benzene (B145324) (TDAB). acs.org

In this method, the organic semiconductor is deposited via vacuum evaporation onto a substrate coated with a thin layer of an ionic liquid (IL). The IL acts as a mediating phase, profoundly influencing the nucleation and growth of the crystalline film. Research shows that the presence of the ionic liquid can lead to enhanced crystal growth and improved crystallinity of the resulting film compared to direct deposition on the substrate. acs.org For example, the use of certain ionic liquids was found to alter the nucleation process of TDAB, limiting the size of individual crystals but leading to a coalesced film. acs.org X-ray diffraction patterns confirm that films grown with the assistance of an ionic liquid can exhibit superior crystalline quality. acs.org This technique offers a promising route for fabricating high-quality crystalline films of complex organic molecules like this compound for advanced applications.

Applications in Advanced Materials and Devices

Organic Electronics and Optoelectronics

In the realm of organic electronics and optoelectronics, the molecular architecture of 1,3,5-Tris(2-phenylphenyl)benzene offers a combination of high thermal stability, amorphous morphology, and suitable energy levels, making it a versatile component in the fabrication of high-performance devices.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

While specific research on the direct use of this compound as a host material in OLEDs is not extensively documented in the provided results, the foundational structure is closely related to molecules that are widely used in this capacity. For instance, derivatives like 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) are well-known electron-transporting and host materials in OLEDs. The triphenylbenzene core imparts high triplet energy and good thermal stability, which are critical properties for efficient phosphorescent and fluorescent OLEDs.

The development of high-efficiency blue OLEDs often relies on host materials that can effectively facilitate the TADF mechanism. While direct integration of this compound in TADF systems is not detailed, related triazine-based derivatives have shown significant promise. st-andrews.ac.ukchemrxiv.orgresearchgate.netresearchgate.net These systems leverage the small energy gap between the singlet and triplet excited states to harvest triplet excitons, thereby enhancing the internal quantum efficiency. The rigid and sterically hindered nature of the this compound backbone could theoretically contribute to minimizing non-radiative decay pathways, a desirable trait for TADF host materials.

Hole Transport Materials (HTMs) in Electronic Devices

Derivatives of the 1,3,5-triphenylbenzene (B1329565) core have been investigated as effective hole transport materials (HTMs). For example, triphenylbenzene derivatives have been synthesized and characterized for their potential in perovskite solar cells. researchgate.net These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the perovskite layer. researchgate.net The non-planar structure of these molecules helps in forming stable amorphous films, which is beneficial for device longevity and performance. Computational studies on 1,3,5-tris(diphenylamino)benzene (B145324) derivatives have also highlighted their potential as HTMs due to favorable frontier molecular orbital energies. research-nexus.net

Components in Organic Photovoltaic Cells

In organic photovoltaic (OPV) cells, materials with tailored energy levels and good film-forming properties are essential. Derivatives of 1,3,5-triphenylbenzene have been explored for this purpose. For instance, 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene has been used as a buffer layer in OPV cells, significantly increasing the device lifetime. erpublications.com This highlights the potential of the core structure to be functionalized for specific roles within the photovoltaic device architecture.

Porous Materials and Frameworks

The rigid C3-symmetric nature of the triarylbenzene scaffold makes it an ideal linker molecule for the bottom-up construction of highly ordered and porous crystalline materials.

Triarylbenzene derivatives are exemplary building blocks for synthesizing two-dimensional (2D) Covalent Organic Frameworks (COFs) due to their trigonal geometry, which promotes the formation of hexagonal porous networks. rsc.org Functionalized linkers such as 1,3,5-tris(4-formylphenyl)benzene (TFPB) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) are commonly used to form stable, crystalline COFs through imine condensation reactions. unito.it

A notable example is the on-surface synthesis of a 2D COF from 1,3,5-tris(4-bromophenyl)benzene (B1296842) under ultra-high vacuum conditions. rsc.org The formation and quality of the resulting framework are highly dependent on the substrate used (e.g., graphite, copper, or silver). rsc.org These materials possess high thermal and chemical stability, well-defined nanochannels, and high surface areas, making them suitable for applications in gas storage and separation, catalysis, and sensing. rsc.orgnih.gov

By introducing coordinating functional groups onto the peripheral phenyl rings, triarylbenzene molecules can act as multidentate organic linkers to construct Metal-Organic Frameworks (MOFs) and coordination polymers. youtube.com These materials consist of metal ion nodes connected by the organic linkers, forming one-, two-, or three-dimensional networks. youtube.com

A specific example is the synthesis of a three-dimensional manganese(II) coordination polymer using 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene as the C3-symmetric ligand. nih.gov In this structure, the manganese centers are coordinated by nitrogen atoms from four different ligands, creating a robust 3D framework. nih.gov Another study demonstrated the construction of coordination polymers from various 1,3,5-tris(functionalised-phenylethynyl)benzene linkers and copper ions. rsc.org The porosity of these materials could be tuned from microporous to mesoporous by altering the functional groups on the linker and the copper salt used. rsc.org

The non-planar, propeller-like conformation of many triarylbenzene derivatives creates intrinsic voids and cavities, enabling them to act as host molecules in host-guest systems. While the formation of discrete nanocages or stable clathrates by this compound itself is not widely reported, structurally related molecules have demonstrated this capability.

For instance, a series of triazine-based conjugated microporous polymers (TCMPs) constructed from triphenylamine (B166846) derivatives, including 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene, show excellent capacity for iodine capture. rsc.org The twisted, propeller-like conformation of these linkers within the polymer network creates effective sorption sites and facilitates charge-transfer interactions, which are crucial for the defined host-guest interactions that enable the high uptake of iodine guest molecules. rsc.org This principle of using sterically hindered triarylbenzene cores to create materials with well-defined voids for capturing guest molecules is central to the concept of molecular clathrates and porous solids.

The high carbon content and aromatic nature of triarylbenzene-based porous frameworks make them excellent precursors for producing porous carbon materials. Through a process of high-temperature pyrolysis (carbonization) under an inert atmosphere, the organic framework can be converted into a carbon network while retaining a degree of its porous structure.

A study involving a series of 1,3,5-tris(functionalised-phenylethynyl)benzene linkers showed that their direct carbonization afforded microporous carbon. rsc.org The resulting carbon material exhibited a Type I gas adsorption-desorption isotherm, which is characteristic of materials with a high volume of micropores (pores smaller than 2 nm). rsc.org Such materials are highly sought after for applications in gas adsorption, energy storage, and as catalyst supports, owing to their high surface area and chemical robustness.

Sensing and Probing Technologies

The unique structural and photophysical properties of 1,3,5-trisubstituted benzene (B151609) derivatives have positioned them as promising candidates for the development of advanced sensing technologies. However, specific research detailing the application of this compound in these areas is limited in publicly available literature. The following sections discuss the potential applications based on closely related analogues and general principles of this molecular scaffold.

Development of Fluorescent Probes for Metal Ion Detection

While direct studies on this compound as a fluorescent probe for metal ions are not extensively documented, the broader class of 1,3,5-triphenylbenzene (TPB) derivatives has been explored for this purpose. TPB serves as a thermally and photochemically stable fluorophore. By introducing specific functional groups onto this core structure, chemists can design selective and sensitive chemosensors. For instance, derivatives of 1,3,5-triphenylbenzene have been successfully modified to detect a variety of metal ions, including Al³⁺, Zn²⁺, and Cu²⁺, often through mechanisms involving fluorescence enhancement ("turn-on") or quenching. The design principle involves incorporating ion-binding sites (receptors) that, upon coordination with a target metal ion, modulate the electronic properties and thus the fluorescence output of the TPB core.

Integration into Electronic Sensing Systems

The integration of this compound into electronic sensing systems is an area that remains largely unexplored in available research. However, related polyphenyl compounds are recognized for their potential in organic electronics. Derivatives of 1,3,5-triphenylbenzene have been investigated for creating advanced materials used in devices like organic light-emitting diodes (OLEDs). The rigid and well-defined structure of these molecules provides a stable framework that can be functionalized to tune electronic properties, which is a key requirement for materials used in electronic sensors.

Versatile Building Blocks for Complex Organic Architectures

The C₃-symmetric and sterically crowded nature of this compound makes it a valuable and versatile building block for the synthesis of more complex and functional organic molecules and materials.

Synthesis of Advanced Polyaromatic Hydrocarbons

There is limited specific information on the use of this compound as a precursor for advanced polyaromatic hydrocarbons (PAHs). In principle, the peripheral phenyl rings of the molecule could be subjected to further annulation reactions to create larger, more extended π-conjugated systems. This bottom-up synthetic approach is a cornerstone of modern materials chemistry for producing precisely structured graphene fragments and other complex PAHs.

Construction of Molecular Propellers

The defining structural feature of this compound is its non-planar, three-bladed propeller shape. This arises from the significant steric hindrance between the ortho-phenyl substituents and the central benzene ring, which forces the biphenyl (B1667301) units to twist out of the plane of the central core.

This propeller-like topology is also observed in closely related analogues, such as 1,3,5-Tris(2-methylphenyl)benzene (B1599920). This rigid, three-dimensional architecture is a key feature that makes these compounds attractive for materials science. The propeller shape prevents close packing and π-stacking in the solid state, which can be beneficial for applications in organic electronics by influencing charge transport and photophysical properties. This well-defined, non-planar structure serves as a rigid framework that can be built upon to create larger, shape-persistent macromolecules with unique host-guest capabilities or chiroptical properties.

Strategic Use as Key Synthetic Intermediates in Organic Synthesis

This compound and its functionalized derivatives serve as important platforms for constructing novel molecular receptors and complex ligands. The synthesis of these tripodal molecules often relies on modern cross-coupling reactions, highlighting their role as key intermediates that are accessible through strategic chemical synthesis.

A prime example is the synthesis of 1,3,5-Tris(2'-aminophenyl)benzene, a novel and rigid aromatic platform for molecular receptors. researchgate.net Its preparation was successfully achieved via a Suzuki-Miyaura cross-coupling reaction between 1,3,5-triiodobenzene (B10644) and 2-aminophenylboronic acid. researchgate.net This demonstrates how the core 1,3,5-triarylbenzene structure can be assembled and functionalized with reactive groups (like the amino groups in this case) that are poised for further synthetic transformations, such as building larger cage-like molecules or sensor ensembles.

Table 1: Synthetic Approaches for 1,3,5-Triarylbenzene Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 1,3,5-Triiodobenzene, 2-Aminophenylboronic acid | 1,3,5-Tris(2'-aminophenyl)benzene | researchgate.net |

Applications in Advanced Separation Technologies

The unique structural characteristics of this compound, particularly its bulky and rigid three-dimensional architecture, suggest its potential as a valuable component in the development of advanced separation materials. While direct experimental studies on membranes fabricated solely from this specific compound are not extensively documented in publicly available research, its molecular design allows for the creation of materials with significant free volume, a key factor in membrane-based separation processes. The non-planar nature of the pendant '2-phenylphenyl' groups can inhibit efficient chain packing in a polymeric structure, leading to the formation of microporous materials with tailored pore sizes and functionalities. These characteristics are highly desirable for applications in gas separation and organic solvent nanofiltration.

The primary application of triphenylbenzene derivatives in separation technologies is as building blocks for creating highly porous network structures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.gov These materials are synthesized from organic linkers (like derivatives of 1,3,5-triphenylbenzene) and metal nodes or through covalent bonds between organic monomers, respectively. The resulting frameworks possess exceptionally high surface areas and tunable pore sizes, making them highly effective for the selective adsorption and separation of gases. mdpi.comossila.com For instance, MOFs derived from the related linker 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) have demonstrated significant potential in gas storage and separation applications. nih.gov Similarly, COFs synthesized from 1,3,5-Tris(4-cyanophenyl)benzene have been investigated for their gas storage and separation capabilities.

Given these precedents, this compound could serve as a superior organic linker for the synthesis of novel MOFs and COFs. The bulky '2-phenylphenyl' substituents would likely lead to even larger pore sizes and surface areas in the resulting frameworks compared to smaller substituents, potentially enhancing their separation performance for larger molecules.

Research Findings

Research into materials structurally analogous to what a polymer derived from this compound might resemble provides insight into its potential performance. Studies on polyimides and other glassy polymers with bulky side groups have shown a strong correlation between the fractional free volume (FFV) of the material and its gas permeability. The introduction of large, contorted substituents is a well-established strategy for increasing the free volume and, consequently, the permeability of a membrane.

For example, research on poly(arylene ether ketone)s has shown that incorporating bulky and rigid fragments, such as phthalide (B148349) groups, into the polymer backbone leads to an increase in the fractional free volume and higher gas permeability coefficients. nih.gov It is reasonable to infer that a polymer incorporating the even bulkier this compound monomer would exhibit a significant fractional free volume, making it a promising candidate for high-permeability gas separation membranes.

The table below presents hypothetical performance data for a membrane derived from this compound, based on the performance of structurally similar polymers reported in the literature. This data is intended to be representative of the potential performance and should be a subject of future experimental validation.

| Gas Pair | Permeability of Gas A (Barrer) | Permeability of Gas B (Barrer) | Ideal Selectivity (A/B) |

|---|---|---|---|

| O₂/N₂ | 25 | 5 | 5.0 |

| CO₂/CH₄ | 80 | 2 | 40.0 |

| H₂/N₂ | 150 | 5 | 30.0 |

| He/CH₄ | 200 | 2 | 100.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected properties of a material with high free volume derived from this compound.

Furthermore, the aromatic nature of this compound suggests its potential use in membranes for the separation of aromatic and aliphatic hydrocarbons. Polymeric membranes with high aromatic content often exhibit preferential sorption of aromatic compounds, which can be leveraged for separations in the petrochemical and refining industries. nih.gov

In the realm of organic solvent nanofiltration (OSN), which is a rapidly developing membrane technology for separations in liquid phases, materials with high free volume and good chemical stability are required. nih.gov The rigid and robust nature of a polymer based on this compound would likely impart the necessary stability in aggressive organic solvents, making it a candidate for OSN applications such as solvent recycling and catalyst recovery.

While direct synthesis and testing of this compound-based separation membranes are yet to be reported in detail, the collective evidence from related structures strongly supports its potential as a valuable component in the next generation of advanced separation materials. Future research should focus on the synthesis of polymers and frameworks from this promising building block and the experimental evaluation of their separation performance.

Computational and Theoretical Studies on 1,3,5 Tris 2 Phenylphenyl Benzene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of triphenylbenzene derivatives. These computational methods provide insights into the electronic structure and related properties of these molecules. For instance, DFT studies on related compounds like 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) have been used to determine their electrical characteristics. nih.gov

Theoretical investigations are crucial for predicting the electronic and spectral behavior of complex molecules. For a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), DFT calculations have been employed to determine its electronic properties. nih.gov The calculated highest occupied molecular orbital (HOMO) energy is -0.257 eV, and the lowest unoccupied molecular orbital (LUMO) energy is -0.0852 eV, resulting in an energy gap of 0.1718 eV. nih.gov Such calculations are vital for understanding the molecule's reactivity and potential applications in electronics.

In studies of other triphenylbenzene derivatives, such as 1,3,5-Tris(2-naphthyl)benzene (N3B), theoretical methods like the Zerner's intermediate neglect of differential overlap (ZINDO) have been used to evaluate the energy gaps between electronic levels. nih.gov Furthermore, conformational analysis at the Hartree-Fock level and calculations of excited states using configuration interaction with single excitations (CIS) have provided a detailed understanding of their photophysical properties. nih.gov These theoretical approaches have shown that the addition of subsequent phenyl or naphthyl groups can perturb the electronic levels, influencing the molecule's fluorescence and other spectral characteristics. nih.gov

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,3,5-Tris(4-carboxyphenyl)benzene | DFT | -0.257 | -0.0852 | 0.1718 |

Molecular Docking Investigations of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding intermolecular interactions in biological systems. For example, molecular docking studies have been conducted on 1,3,5-Tris(4-carboxyphenyl)benzene to investigate its binding affinity with DNA and various anti-cancer protein targets. nih.gov These studies revealed that the compound can bind to the minor groove of DNA, with a calculated docking score of -8.3 kcal/mol. nih.gov The interactions were characterized by hydrogen bonding and hydrophobic interactions, suggesting its potential as a tumor growth inhibitor. nih.gov

Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations are a powerful tool for understanding the structural and dynamic properties of molecules and their assemblies over time. For liquid benzene (B151609), MD simulations in the rigid body approximation have provided insights into its structural and dynamical properties, revealing a well-defined cage structure. rsc.org